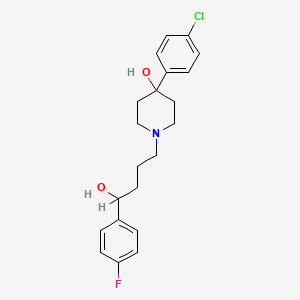
Reduced haloperidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reduced haloperidol is a metabolite of haloperidol, a well-known antipsychotic medication. Haloperidol undergoes reduction at the benzylic ketone to form this compound, which retains some pharmacological activity, albeit less potent than the parent compound . This compound has been identified in humans, rats, and guinea pigs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reduced haloperidol can be synthesized from haloperidol through a reduction reaction. The reduction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is stereospecific, yielding two enantiomers of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reduction of haloperidol using similar reducing agents. The process is optimized for yield and purity, often employing high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers .
Chemical Reactions Analysis
Types of Reactions: Reduced haloperidol primarily undergoes oxidation and reduction reactions. It can be oxidized back to haloperidol under certain conditions, and it can also participate in other metabolic pathways involving cytochrome P450 enzymes .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Oxidation: Haloperidol.
Reduction: Enantiomers of this compound.
Scientific Research Applications
Reduced haloperidol is extensively studied in pharmacology and toxicology. It is used to understand the metabolic pathways of haloperidol and its pharmacokinetics . In clinical research, the ratio of this compound to haloperidol in plasma is investigated to evaluate the therapeutic efficacy and side effects of haloperidol treatment in psychiatric patients . Additionally, this compound is used in studies exploring its interaction with dopamine receptors and its potential impact on neuroleptic treatment outcomes .
Mechanism of Action
Reduced haloperidol exerts its effects primarily through its interaction with dopamine receptors, particularly the D2 receptors . Although it is less potent than haloperidol, it can still interfere with dopamine signaling in the brain. This interaction is thought to contribute to the therapeutic and side effects observed with haloperidol treatment .
Comparison with Similar Compounds
Haloperidol: The parent compound, a potent antipsychotic.
Fluphenazine: Another typical antipsychotic with a similar mechanism of action.
Chlorpromazine: A lower potency antipsychotic with broader receptor activity.
Uniqueness: Reduced haloperidol is unique in its reversible metabolism with haloperidol, which is not commonly observed with other antipsychotics . This reversible metabolism can influence the pharmacokinetics and pharmacodynamics of haloperidol treatment, making the study of this compound crucial for optimizing therapeutic strategies .
Properties
CAS No. |
136271-60-8 |
|---|---|
Molecular Formula |
C21H25ClFNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[(4R)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m1/s1 |
InChI Key |
WNZBBTJFOIOEMP-HXUWFJFHSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@H](C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


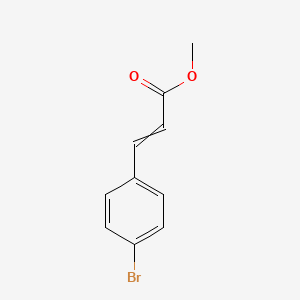
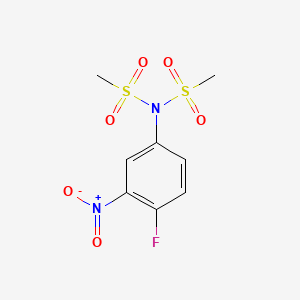
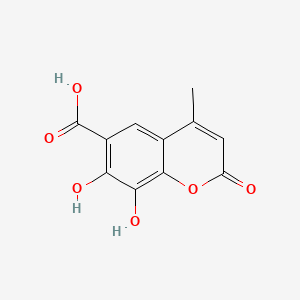
![1-methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B7883649.png)
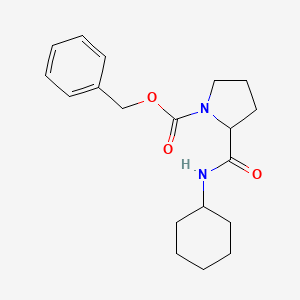
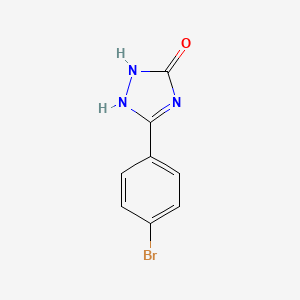
![{4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid](/img/structure/B7883661.png)
![2,9,9-Trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B7883670.png)
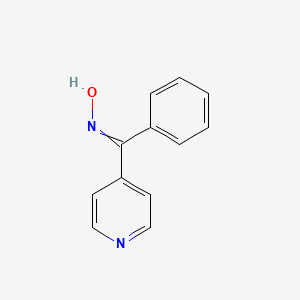
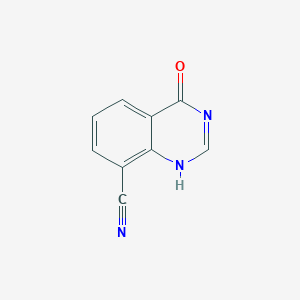
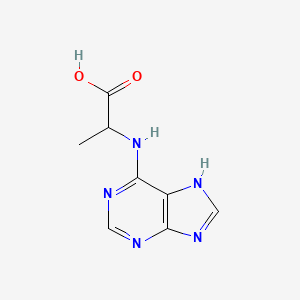
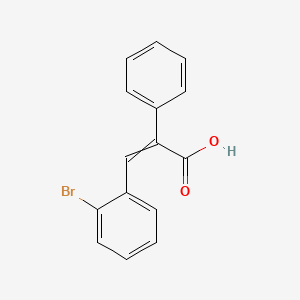
![3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7883706.png)
![5,5-dimethyl-3-phenyl-4H-pyrazolo[4,3-a]phenazine](/img/structure/B7883712.png)
